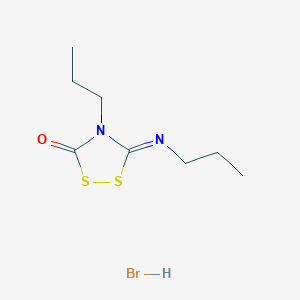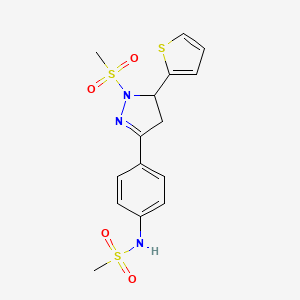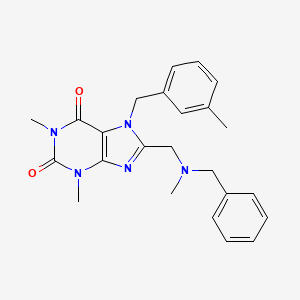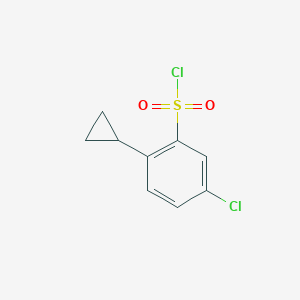
4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound has been studied for its potential use as a biological agent due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and fungal growth. Additionally, it has been shown to interact with metal ions in biological systems, leading to changes in fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that 4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide has antibacterial and antifungal properties, and has been shown to inhibit the growth of various bacterial and fungal strains. Additionally, it has been shown to interact with metal ions in biological systems, leading to changes in fluorescence properties. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide in lab experiments is its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, its antibacterial and antifungal properties make it a potential candidate for the treatment of various diseases. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on 4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide could focus on the development of new synthetic methods for the compound, as well as further investigation into its potential use as a biological agent. Additionally, further research could focus on understanding the compound's mechanism of action and potential side effects, as well as exploring its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide involves the reaction between 2-aminothiophenol and 1,3-diiodopropane in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the intermediate compound 2-(propylthio)aniline, which is then reacted with carbon disulfide and methyl iodide to produce the final compound.
Wissenschaftliche Forschungsanwendungen
4-Propyl-5-(propylimino)-1,2,4-dithiazolan-3-one hydrobromide has been studied for its potential use as a biological agent due to its unique properties. It has been shown to have antibacterial and antifungal properties, and has been studied for its potential use in the treatment of various diseases. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
4-propyl-5-propylimino-1,2,4-dithiazolidin-3-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS2.BrH/c1-3-5-9-7-10(6-4-2)8(11)13-12-7;/h3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXLQVRWXNUJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C1N(C(=O)SS1)CCC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propyl-5-(propylimino)-1,2,4-dithiazolidin-3-one hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide](/img/structure/B2791190.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2791191.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2791193.png)
![Tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2791194.png)
![2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide](/img/structure/B2791196.png)


![3-(3-Chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2791200.png)
![N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B2791204.png)
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2791205.png)
![tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)methyl)carbamate](/img/structure/B2791206.png)

![1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2791210.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-chlorobenzenesulfonamide](/img/structure/B2791211.png)